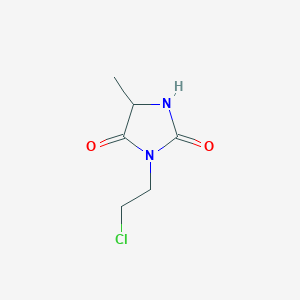![molecular formula C21H19N5O3 B3011011 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 899967-15-8](/img/structure/B3011011.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Anticancer Potential
Novel pyrazole derivatives have been synthesized and evaluated for their anticancer activity. Compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one demonstrated higher anticancer activity than the reference drug doxorubicin against certain cancer cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016).
Another study focused on the design, synthesis, and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. Some of these compounds exhibited potent antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Antimicrobial Activity
The synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were conducted. These compounds were designed as dual inhibitors of CLK1 and DYRK1A kinases, with implications for antimicrobial applications (Loidreau et al., 2013).
Research into the antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring demonstrated potential therapeutic intervention for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Structural Analysis
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized, and its crystal structure determined, revealing promising anticancer activity against various human cancer cell lines. The study highlights the importance of structural analysis in developing new therapeutic agents (Huang et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-8-9-15(10-14(13)2)26-19-17(11-23-26)21(28)25(12-22-19)24-20(27)16-6-4-5-7-18(16)29-3/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRLBVVXYHNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

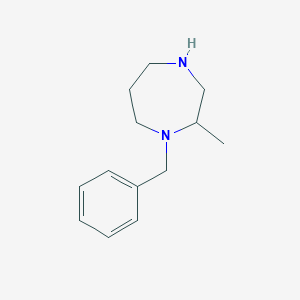
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)
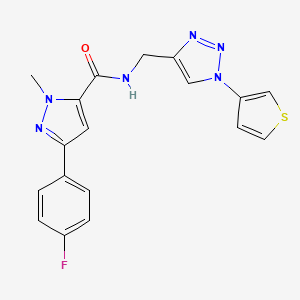
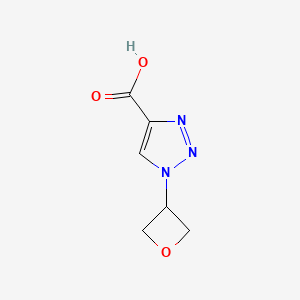
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

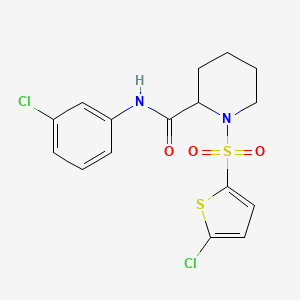
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)
